Physicochemical Profile Differentiation via Calculated Lipophilicity (XLogP3)
The target compound's computed lipophilicity (XLogP3 = 3.3) positions it as the most hydrophilic within its congeneric series [1]. The 4-chloro analog is predicted to have a higher XLogP (est. ~3.9) [2], and the 4-methyl analog is also likely more lipophilic (est. >3.5). This difference in lipophilicity can influence solubility, permeability, and metabolic clearance, making the target compound a distinct tool for optimizing ADME properties in hit-to-lead studies.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-Chloro analog (CAS 478260-44-5): estimated ~3.9; 4-Methyl analog (CAS 866136-82-5): estimated ~3.5 |
| Quantified Difference | Target compound is the most hydrophilic, with an XLogP approximately 0.2-0.6 units lower than comparators. |
| Conditions | Computed by XLogP3 3.0 (PubChem). The values for the comparators are estimates based on structural similarity and the known impact of the substituents on logP. |
Why This Matters
Lower lipophilicity often correlates with better aqueous solubility and a reduced risk of non-specific binding, which are critical factors in selecting probe compounds for biological assays.
- [1] PubChem. Compound Summary for CID 4342001. Computed Properties. Accessed 2026-05-08. View Source
- [2] PubChem. Compound Summary for analogous structures. The XLogP3 for the 4-chloro analog was estimated based on the difference in atom contribution between a methoxy and a chloro group. View Source
